Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate

Catalog No.
S14218595
CAS No.
M.F
C13H12N2O5
M. Wt
276.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxyl...

Product Name

Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate

IUPAC Name

ethyl 5-methyl-2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

InChI

InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-12(14-11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3

InChI Key

VDXWULQZZZOHTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C

Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate is a synthetic organic compound characterized by its oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The compound features a methyl group at the 5-position and a nitrophenyl group at the 2-position of the oxazole ring, alongside an ethyl ester functional group at the carboxylic acid position. This unique structure imparts specific chemical and biological properties that make it of interest in various fields, including medicinal chemistry and materials science.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalyst or sodium borohydride.
  • Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
  • Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

  • Reduction: Ethyl 5-Methyl-2-(4-aminophenyl)oxazole-4-carboxylate.
  • Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
  • Hydrolysis: 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic acid.

The biological activity of Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate is primarily linked to its potential as a pharmaceutical agent. Research indicates that compounds containing oxazole rings often exhibit antimicrobial properties, making them candidates for developing antibiotics or antifungal agents. The nitrophenyl moiety may also contribute to its biological activity by undergoing metabolic transformations that lead to reactive intermediates capable of interacting with cellular targets.

The synthesis of Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate typically involves multiple steps:

  • Formation of Precursors: Starting materials such as 4-nitrophenylacetic acid are reacted with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions to form an intermediate.
  • Cyclization: The intermediate undergoes cyclization to form the oxazole ring, often using ammonium acetate as a catalyst.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve high purity.

Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate has diverse applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting bacterial and fungal infections.
  • Materials Science: The compound’s unique structure makes it useful in developing organic light-emitting diodes (OLEDs) and other electronic materials.
  • Biological Studies: It acts as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.

Studies on the interactions of Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate with biological systems have shown that it may inhibit specific enzymes or interact with cellular receptors. The nitrophenyl group can undergo bioreduction, leading to reactive intermediates that interact with biological targets, resulting in therapeutic effects. Further research is needed to elucidate its mechanism of action fully.

Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate can be compared with other oxazole derivatives:

Compound NameStructural FeaturesUnique Properties
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylateNitro group at the 3-positionDifferent reactivity due to position of nitro group
Ethyl 5-(3-aminophenyl)oxazole-4-carboxylateAmino group instead of nitroDifferent reaction pathways and biological activities
Ethyl 5-(3-methylphenyl)oxazole-4-carboxylateMethyl group at the 3-positionAlters steric and electronic effects
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylateNitro group at the para positionAffects reactivity and binding properties

These comparisons highlight the unique properties of Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate, making it valuable in various research fields. Its distinct structural features influence its chemical behavior and potential applications, setting it apart from other similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Exact Mass

276.07462149 g/mol

Monoisotopic Mass

276.07462149 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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